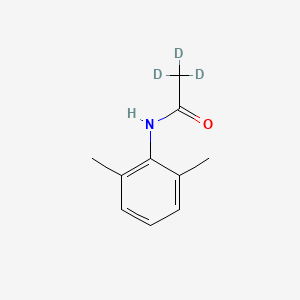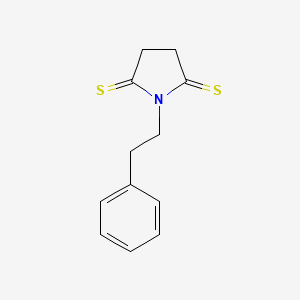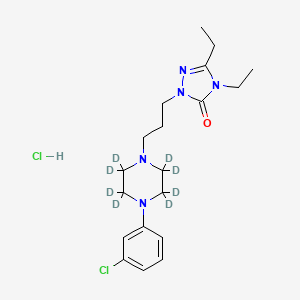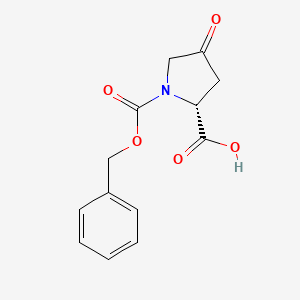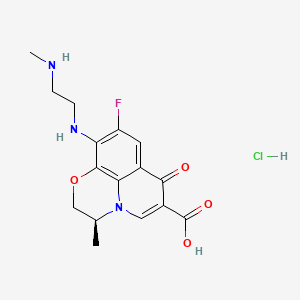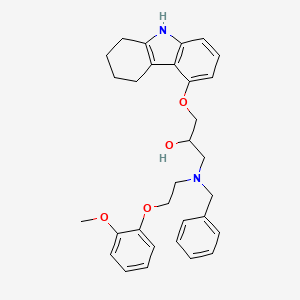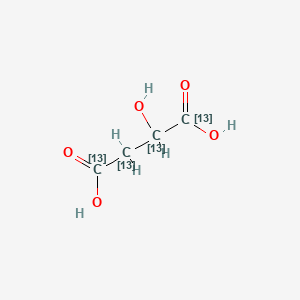
2-hydroxy(1,2,3,4-13C4)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy(1,2,3,4-13C4)butanedioic acid is an isotopically labeled form of DL-Malic Acid, where the carbon atoms are replaced with the 13C isotope. This compound has the molecular formula 13C4H6O5 and a molecular weight of 138.06 . DL-Malic Acid is a four-carbon dicarboxylic acid that is widely used in various industries, including food, chemical, and medical .
准备方法
2-hydroxy(1,2,3,4-13C4)butanedioic acid can be synthesized through chemical synthesis or fermentation. The chemical synthesis route typically involves using ethylene as a raw material, followed by a multi-step reaction to generate DL-Malic Acid. The 13C isotope is then introduced through an isotope exchange reaction . Industrial production methods often involve microbial fermentation, which is considered more eco-friendly and sustainable .
化学反应分析
2-hydroxy(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2-hydroxy(1,2,3,4-13C4)butanedioic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of chiral compounds. In biology, it is used to study metabolic pathways and enzyme activities. In medicine, it is used to improve drug absorption and in amino acid infusions for treating liver dysfunction . In industry, it is used as an acidulant and flavor enhancer in food and beverages .
作用机制
The mechanism of action of 2-hydroxy(1,2,3,4-13C4)butanedioic acid involves its role as an intermediate in the tricarboxylic acid (TCA) cycle. It participates in various metabolic pathways, including the glyoxylate cycle and the pentose phosphate pathway. The compound’s effects are mediated through its interactions with enzymes and transporters involved in these pathways .
相似化合物的比较
2-hydroxy(1,2,3,4-13C4)butanedioic acid is similar to other isotopically labeled malic acids, such as L-Malic Acid-13C4 and D-Malic Acid-13C4. this compound is unique in that it contains both the D- and L- forms of malic acid, making it a racemic mixture. This property allows it to be used in a wider range of applications compared to its enantiomerically pure counterparts .
属性
CAS 编号 |
1258274-51-9 |
|---|---|
分子式 |
C4H6O5 |
分子量 |
138.056 |
IUPAC 名称 |
2-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i1+1,2+1,3+1,4+1 |
InChI 键 |
BJEPYKJPYRNKOW-JCDJMFQYSA-N |
SMILES |
C(C(C(=O)O)O)C(=O)O |
同义词 |
2-Hydroxybutanedioic Acid-13C4; Malic Acid-13C4; (+/-)-Malic Acid-13C4; 2-Hydroxyethane-1,2-dicarboxylic Acid-13C4; 2-Hydroxysuccinic Acid-13C4; DL-Malic Acid-13C4; Deoxytetraric Acid-13C4; E 296-13C4; FDA 2018-13C4; Hydroxysuccinic Acid-13C4; Musash |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


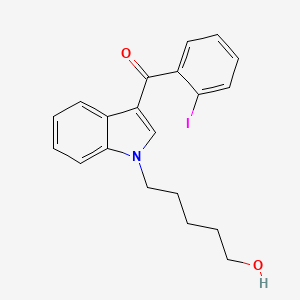
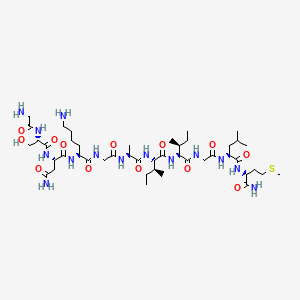
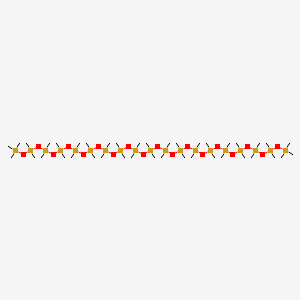


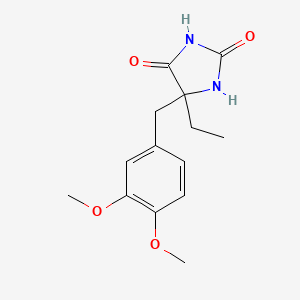
![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)
